Cas no 32388-58-2 (1-(1,4,4,5-tetramethyl-1,2,3,4,7,7a-hexahydro-1,3a-ethanoinden-6-yl)ethanone)
32388-58-2 structure
Product Name:1-(1,4,4,5-tetramethyl-1,2,3,4,7,7a-hexahydro-1,3a-ethanoinden-6-yl)ethanone
CAS No:32388-58-2
MF:C17H26O
MW:246.387745380402
CID:1451058
PubChem ID:122550
Update Time:2025-04-20
1-(1,4,4,5-tetramethyl-1,2,3,4,7,7a-hexahydro-1,3a-ethanoinden-6-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1,4,4,5-tetramethyl-1,2,3,4,7,7a-hexahydro-1,3a-ethanoinden-6-yl)ethanone
- 1-(2,2,3,7-Tetramethyltricyclo[5.2.2.0~1,6~]undec-3-en-4-yl)ethanone
- 1,2,3,4,7,7a-Hexahydro-1,4,4,5-tetramethyl-6-acetyl-1,3a-ethano-3aH-indene
- 4-Acetyl-2,2,3,7-tetramethyltricyclo(5.2.2.0(1,6))undec-3-ene
- ethanone, 1-(1,2,3,4,7,7a-hexahydro-1,4,4,5-tetramethyl-1,3a-ethano-3aH-inden-6-yl)-
- DTXSID60885532
- 32388-58-2
-
- Inchi: 1S/C17H26O/c1-11-13(12(2)18)10-14-16(5)6-8-17(14,9-7-16)15(11,3)4/h14H,6-10H2,1-5H3
- InChI Key: NVCKBQXBWJYISN-UHFFFAOYSA-N
- SMILES: O=C(C)C1=C(C)C(C)(C)C23CCC(C)(CC2)C3C1
Computed Properties
- Exact Mass: 246.19848
- Monoisotopic Mass: 246.198
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1
- Boiling Point: 334.6°C at 760 mmHg
- Flash Point: 139.6°C
- Refractive Index: 1.519
- PSA: 17.07
1-(1,4,4,5-tetramethyl-1,2,3,4,7,7a-hexahydro-1,3a-ethanoinden-6-yl)ethanone Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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